molecular formula C7H8O3S B1601173 Methyl 5-Methoxy-2-thiophenecarboxylate CAS No. 77133-25-6

Methyl 5-Methoxy-2-thiophenecarboxylate

Cat. No.: B1601173
CAS No.: 77133-25-6
M. Wt: 172.2 g/mol
InChI Key: OSWCXRSVUFRZRI-UHFFFAOYSA-N
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Description

Methyl 5-Methoxy-2-thiophenecarboxylate is an organic compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by a methoxy group at the 5-position and a carboxylate ester at the 2-position. This compound is typically found as a white to brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-Methoxy-2-thiophenecarboxylate can be synthesized through various methods. One common approach involves the esterification of 5-methoxy-2-thiophenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Methoxy-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-Methoxy-2-thiophenecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Methoxy-2-thiophenecarboxylate is primarily related to its chemical reactivity and ability to undergo various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The methoxy group and carboxylate ester enhance the compound’s solubility and facilitate its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: Methyl 5-Methoxy-2-thiophenecarboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

methyl 5-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWCXRSVUFRZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505563
Record name Methyl 5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77133-25-6
Record name Methyl 5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask fitted with a condenser was added 5-(methyloxy)-2-thiophenecarboxylic acid (1.3 g, 8.22 mmol) in Methanol (40 mL). H2SO4 (5 mL, 94 mmol) was added slowly at room temperature and the reaction stirred at 50° C. overnight. The mixture was cooled to 0° C. and sat. NaHCO3 was added to neutral pH followed by 5N NaOH to pH 10. The mixture was partitioned between H2O/CHCl3 and the organic phase was separated and dried over Na2SO4. The solution was adsorbed onto silica and purified via column chromatography (5-50% EtOAc/Hexanes) affording the title compound (827 mg, 4.56 mmol, 56%): LC-MS (ES) m/z=173 (M+H)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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